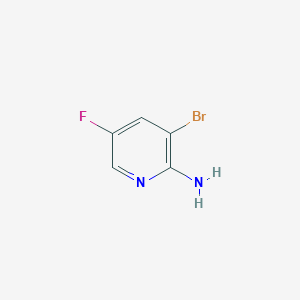

2-Amino-3-bromo-5-fluoropyridine

Description

Properties

IUPAC Name |

3-bromo-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSQMCRVUAALNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583124 | |

| Record name | 3-Bromo-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869557-43-7 | |

| Record name | 3-Bromo-5-fluoro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869557-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-fluoropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-3-bromo-5-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-bromo-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, prized for its versatile reactivity in constructing complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its application in the development of targeted therapeutics, particularly kinase inhibitors. The strategic placement of its amino, bromo, and fluoro substituents makes it an invaluable synthon for forging critical carbon-carbon and carbon-nitrogen bonds, facilitating the exploration of novel chemical space in drug discovery programs.

Chemical Properties

This compound is a solid at room temperature with the chemical formula C₅H₄BrFN₂.[1] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| CAS Number | 869557-43-7 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 62-66 °C | [1] |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. | |

| pKa | Estimated to be similar to other aminopyridines, with the amino group having a pKa around 2-4. |

Spectral Data (Estimated)

| Technique | Expected Features |

| ¹H NMR | Aromatic protons are expected in the range of 7.0-8.5 ppm. The amino protons would likely appear as a broad singlet between 4.0 and 6.0 ppm, depending on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons are expected in the range of 100-160 ppm. The carbon bearing the fluorine atom would exhibit a large one-bond C-F coupling constant. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-F stretching (around 1000-1100 cm⁻¹), and C-Br stretching (around 500-600 cm⁻¹). |

| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 190 and 192 in a roughly 1:1 ratio, characteristic of a monobrominated compound. |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of 2-amino-5-fluoropyridine (B1271945).

Synthesis of this compound from 2-Amino-5-fluoropyridine

This procedure details the bromination reaction using sulfuric acid as a catalyst.[2]

Materials:

-

2-Amino-5-fluoropyridine

-

93% Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

-

Water (H₂O)

-

Brine solution

-

Diatomaceous earth

Equipment:

-

50 L reactor

-

Stirrer

-

Temperature controller

-

Addition funnel

-

Filtration apparatus

Procedure:

-

To a 50 L reactor, add a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L).

-

Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the reactor.

-

Adjust the reaction temperature to 30 °C.

-

Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.

-

Stir the reaction mixture at 45 °C for 18 hours.

-

Continue stirring at 50 °C for an additional 5 hours.

-

Upon completion of the reaction, the crude product is worked up by dissolving it in toluene.

-

Add brine to the toluene solution. Due to the presence of solids, phase separation may be difficult.

-

Filter the mixture through a diatomaceous earth pad and wash with toluene.

-

Separate the organic phase and concentrate it to remove residual water by azeotropic distillation.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the distinct reactivity of its functional groups. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively.[3][4][5] The amino group can act as a nucleophile or a directing group, and the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule.

This compound is a valuable intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[1][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.

General Workflow for Application in Suzuki and Buchwald-Hartwig Coupling

References

- 1. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

Structure Elucidation of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide

Introduction: 2-Amino-3-bromo-5-fluoropyridine is a substituted pyridine (B92270) derivative that serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its specific arrangement of amino, bromo, and fluoro groups on the pyridine ring makes it a valuable building block for creating more complex molecules, including enzyme inhibitors and polypeptide antagonists.[3] This technical guide provides a comprehensive overview of the methodologies used to elucidate and confirm the structure of this compound, tailored for researchers and professionals in drug development. The document details the compound's physicochemical properties, a common synthetic route, and the application of key analytical techniques for structural confirmation.

Compound Identification and Physicochemical Properties

The primary identification of this compound is established through its unique identifiers and physical properties. This foundational data is critical for handling, characterization, and regulatory purposes.

| Property | Value | Reference |

| Chemical Name | This compound | |

| Synonym(s) | 3-Bromo-5-fluoro-2-pyridinamine | [1] |

| CAS Number | 869557-43-7 | [4] |

| Molecular Formula | C₅H₄BrFN₂ | [4] |

| Molecular Weight | 191.00 g/mol | [1][4] |

| Appearance | Solid, Pale yellow solid | [3] |

| Melting Point | 62-66 °C | |

| SMILES String | Nc1ncc(F)cc1Br | |

| InChI Key | KXSQMCRVUAALNE-UHFFFAOYSA-N |

Synthesis and Characterization Workflow

The elucidation of a chemical structure is a systematic process that begins with synthesis and purification, followed by a suite of analytical experiments. The general workflow for confirming the structure of this compound is outlined below.

A common and direct method for synthesizing this compound is through the bromination of 2-amino-5-fluoropyridine.[5]

Procedure:

-

Prepare a solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) within a 50 L reactor.[5]

-

Add 2-amino-5-fluoropyridine (6.5 kg, 58 mol) to the sulfuric acid solution.[5]

-

Adjust the reaction temperature to 30 °C.[5]

-

Add liquid bromine (10 kg, 63 mol) portion-wise over a period of 3 hours.[5]

-

Stir the reaction mixture at 45 °C for 18 hours, followed by an additional 5 hours at 50 °C to ensure completion.[5]

-

For work-up, the crude product is dissolved in toluene, washed with brine, and the organic phase is concentrated to yield the final product.[5]

Spectroscopic and Analytical Data for Structure Elucidation

The core of structure elucidation relies on interpreting data from various spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a complete picture of the molecular structure.

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analyze the resulting spectrum for the molecular ion peaks and their isotopic distribution.

| Analysis | Expected Result | Interpretation |

| Molecular Ion (M) | m/z 190.95 | Corresponds to the nominal mass of C₅H₄BrFN₂. |

| Isotopic Pattern | Two peaks of nearly equal intensity at m/z ~191 and ~193 ([M+H]⁺) | Characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol (Attenuated Total Reflectance - ATR-IR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 1640 - 1590 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C and C=N stretching | Pyridine Ring |

| 1250 - 1150 | C-N stretch | Aryl Amine |

| 1100 - 1000 | C-F stretch | Aryl Fluoride |

| 650 - 550 | C-Br stretch | Aryl Bromide |

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol (¹H and ¹³C NMR):

-

Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration.

Predicted ¹H NMR Data:

-

The pyridine ring has two protons. The proton at position 4 will appear as a doublet of doublets due to coupling with the fluorine at position 5 and the proton at position 6.

-

The proton at position 6 will also be a doublet of doublets, coupling to the fluorine at position 5 and the proton at position 4.

-

The amino (-NH₂) protons will appear as a broad singlet.

Predicted ¹³C NMR Data:

-

Five distinct signals are expected for the five carbon atoms of the pyridine ring.

-

The carbon attached to fluorine (C5) will show a large one-bond C-F coupling constant.

-

Other carbons will exhibit smaller two- or three-bond C-F couplings.

-

The carbon attached to bromine (C3) will be significantly downfield shifted.

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry.[6]

Experimental Protocol (Single-Crystal X-ray Diffraction):

-

Grow a suitable single crystal of the compound, often by slow evaporation of a solvent.[7]

-

Mount the crystal on a goniometer and place it in an X-ray diffractometer.[6]

-

Expose the crystal to a beam of X-rays and collect the resulting diffraction pattern.[6]

-

Process the diffraction data to calculate an electron density map.[6]

-

Fit the known atoms (C, N, Br, F, H) into the electron density map to build and refine the final molecular structure.[6]

Logical Framework for Structure Confirmation

The data from each analytical technique are pieces of a puzzle. The final structure is confirmed by ensuring all pieces fit together logically, with no contradictions.

Relevance in Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself but is a key starting material. Its utility lies in its pre-functionalized scaffold, allowing medicinal chemists to introduce additional complexity through chemical reactions at the amino or bromo positions to synthesize novel drug candidates. The class of aminopyridines has been explored for various biological activities, including antibacterial and anticancer effects.[2][8]

Conclusion: The structure elucidation of this compound is achieved through a coordinated application of synthesis and multiple analytical techniques. While mass spectrometry and IR spectroscopy provide initial evidence of the formula and functional groups, NMR spectroscopy is paramount for establishing the precise connectivity of the atoms. For ultimate confirmation, single-crystal X-ray diffraction offers an unambiguous three-dimensional view of the molecule. This rigorous, multi-faceted approach is fundamental to chemical research and is essential for ensuring the identity and purity of key intermediates used in the development of new medicines.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | VIVAN ACL [vivanacl.com]

- 5. This compound | 869557-43-7 [chemicalbook.com]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bcc.bas.bg [bcc.bas.bg]

- 8. ijssst.info [ijssst.info]

An In-depth Technical Guide to 2-Amino-3-bromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine (CAS No. 869557-43-7), a key intermediate in modern medicinal chemistry. This document outlines its physicochemical properties, synthesis protocols, and significant applications in drug discovery, with a focus on its role as a building block for kinase inhibitors.

Physicochemical Properties

This compound is a halogenated pyridine (B92270) derivative. Its unique substitution pattern, featuring amino, bromo, and fluoro groups, makes it a versatile reagent for introducing the fluoropyridine moiety into more complex molecules. The physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 869557-43-7 | [1] |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | White to off-white or pale yellow solid/crystalline powder | [2] |

| Melting Point | 61-66 °C | [2] |

| Boiling Point | 63-65 °C | [2] |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane. | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the bromination of 2-Amino-5-fluoropyridine (B1271945). The following protocol is a representative example of this transformation.

Experimental Protocol: Bromination of 2-Amino-5-fluoropyridine

This protocol describes the synthesis of this compound via the direct bromination of 2-Amino-5-fluoropyridine using bromine in the presence of sulfuric acid.[1]

Materials:

-

2-Amino-5-fluoropyridine

-

93% Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

-

Water

-

50 L Reactor

Procedure:

-

A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor.[1]

-

To this solution, add 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[1]

-

Adjust the reaction temperature to 30 °C.[1]

-

Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 portions.[1]

-

Stir the reaction mixture at 45 °C for 18 hours.[1]

-

Continue stirring at 50 °C for an additional 5 hours to ensure the reaction goes to completion.[1]

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is then purified, for example, by recrystallization, to yield this compound.

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of complex heterocyclic molecules for the pharmaceutical industry. The bromine atom at the 3-position serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of various aryl, heteroaryl, or amino substituents. This compound is a known intermediate in the synthesis of various kinase inhibitors.

Role as a Kinase Inhibitor Intermediate

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. Consequently, kinase inhibitors are a major focus of drug development. This compound is a key precursor for the synthesis of inhibitors of several important kinases, including:

-

Spleen Tyrosine Kinase (SYK): SYK is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[3] Its inhibition is a therapeutic strategy for autoimmune and inflammatory diseases such as rheumatoid arthritis and asthma.[3]

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide range of cellular processes. Its inhibitors are being investigated for the treatment of neurodegenerative diseases like Alzheimer's, as well as diabetes and bipolar disorder.

The fluorinated pyridine core provided by this compound can impart desirable properties to the final drug molecule, such as increased metabolic stability and enhanced binding affinity to the target protein.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction, a common application for aryl bromides like this compound, to illustrate how it can be used to form a carbon-carbon bond.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

-

Add the palladium catalyst (e.g., 0.05 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring (e.g., to 80-100 °C).

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to yield the desired biaryl compound.

Caption: Simplified SYK signaling pathway and point of inhibition.

Conclusion

This compound is a strategically important building block for the synthesis of high-value, biologically active molecules. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for medicinal chemists. The protocols and information presented in this guide underscore its significance in the development of novel therapeutics, particularly in the area of kinase inhibitors. As research into targeted therapies continues to expand, the demand for such specialized chemical intermediates is expected to grow.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-3-bromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in the development of various pharmaceutical compounds.[1][2] The document details established reaction pathways, experimental protocols, and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Route 1: Direct Bromination of 2-Amino-5-fluoropyridine (B1271945)

This synthetic approach involves the direct bromination of the commercially available starting material, 2-amino-5-fluoropyridine. The reaction is typically carried out using elemental bromine in the presence of a strong acid, such as sulfuric acid. This method is often favored for its straightforwardness and relatively high yields.

Experimental Protocol:

A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is added to a 50 L reactor, followed by the addition of 2-amino-5-fluoropyridine (6.5 kg, 58 mol).[3] The reaction temperature is adjusted to 30 °C, and then bromine (10 kg, 63 mol) is added in 10 portions over a period of 3 hours.[3] The reaction mixture is subsequently stirred at 45 °C for 18 hours, followed by continued stirring at 50 °C for 5 hours.[3]

For quenching, the combined products of four similar reactions are treated with a mixture of 50% sodium hydroxide (B78521) (110 kg, 1375 mol) and sodium thiosulfate (B1220275) (1.8 kg, 11.4 mol) in water (100 L) at 50 °C over 1-3 hours.[3] After adjusting the temperature to 32 °C, the resulting slurry is filtered and washed with water (80 L) to yield a water-wet crude product.[3] The crude product is then dissolved in toluene (B28343) at 25-30 °C, filtered, and the organic phase is concentrated to remove residual water by azeotropic distillation.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-fluoropyridine | [3] |

| Reagents | Bromine, Sulfuric Acid | [3] |

| Overall Yield | 82% | [3] |

Reaction Pathway:

Caption: Direct bromination of 2-amino-5-fluoropyridine.

Route 2: Multi-step Synthesis from 2-Aminopyridine (B139424)

An alternative and more complex route to this compound begins with 2-aminopyridine. This pathway involves a sequence of reactions including acylation, nitration, reduction, diazotization, a Schiemann reaction, and finally hydrolysis. While longer, this route can be advantageous depending on the availability and cost of the starting materials. A variation of this synthesis starts from 2-amino-5-nitropyridine.[1]

Experimental Protocols:

1. Acylation of 2-Aminopyridine: To 2-aminopyridine (9.9g), acetic anhydride (B1165640) (21mL) is added. The reaction mixture is maintained at 45 °C for 2.5 hours to yield 2-acetamidopyridine (B118701).[4]

2. Nitration of 2-Acetamidopyridine: 2-acetamidopyridine (13.6g) is added to concentrated sulfuric acid (113 mL). Fuming nitric acid (14.6mL) is then added, and the reaction is carried out at 60 °C for 2 hours to produce 2-acetamido-5-nitropyridine (B189021).[4]

3. Reduction of 2-Acetamido-5-nitropyridine: To a solution of 2-acetamido-5-nitropyridine (4.53g) in ethanol (B145695) (40mL), hydrazine (B178648) hydrate (B1144303) (2.94g) and a Pd/C catalyst (0.6g) are added. The mixture is refluxed at 80 °C for 3.5 hours to give 2-acetamido-5-aminopyridine (B1225344).[4]

4. Diazotization and Schiemann Reaction: 2-acetamido-5-aminopyridine (3.8g) is dissolved in ethanol (15.8 mL) and fluoroboric acid (11.1 mL). Sodium nitrite (B80452) (3.28g) is then added at 25 °C over 1.5 hours. The resulting diazonium salt is thermally decomposed in toluene at 110 °C to yield 2-acetamido-5-fluoropyridine (B564454).[4]

5. Hydrolysis of 2-Acetamido-5-fluoropyridine: 2-acetamido-5-fluoropyridine (6g) is hydrolyzed using a 20% aqueous solution of NaOH (5g) at 80 °C for 2 hours to afford 2-amino-5-fluoropyridine.[4]

6. Bromination of 2-Amino-5-fluoropyridine: The final bromination step follows the protocol described in Route 1.

Quantitative Data:

| Reaction Step | Yield | Reference |

| Acylation | 96.26% | [4] |

| Nitration | 88.40% | [4] |

| Reduction | 93.26% | [4] |

| Diazotization & Schiemann | 64.94% | [4] |

| Hydrolysis | 95.25% | [4] |

| Overall Yield (Route 2) | ~42.81% | [4] |

Reaction Pathway:

Caption: Multi-step synthesis from 2-aminopyridine.

Alternative Route: Reduction of 3-bromo-5-fluoro-2-nitropyridine (B596307)

A potential alternative route involves the reduction of 3-bromo-5-fluoro-2-nitropyridine. While this precursor is documented, detailed experimental protocols for its reduction to this compound are not as readily available in the surveyed literature. This pathway may warrant further investigation for its potential efficiency.

Reaction Pathway:

Caption: Potential reduction route.

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-documented routes. The choice between the direct bromination of 2-amino-5-fluoropyridine and the multi-step synthesis from 2-aminopyridine will likely depend on factors such as starting material availability, cost, and the desired scale of production. The direct bromination route offers a more straightforward process with a higher overall yield, while the multi-step synthesis provides an alternative when 2-amino-5-fluoropyridine is not readily accessible. Further research into the reduction of 3-bromo-5-fluoro-2-nitropyridine may reveal another viable synthetic option. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

In-Depth Technical Guide: 2-Amino-3-bromo-5-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-5-fluoropyridine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, experimental protocols for its synthesis and common transformations, and its applications in the development of targeted therapeutics.

Core Compound Properties

This compound is a substituted pyridine (B92270) derivative valued for its utility as a versatile intermediate in organic synthesis. The strategic placement of its amino, bromo, and fluoro groups allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of complex molecules, particularly in the realm of drug discovery.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 191.00 g/mol | [2] |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| CAS Number | 869557-43-7 | [2] |

| Melting Point | 62-66 °C | |

| pKa | 1.70 | [3] |

| Appearance | Solid | |

| Solubility | Data not readily available in public databases. Generally soluble in organic solvents like Dichloromethane, Ethyl Acetate (B1210297), and Methanol. |

Spectroscopic and Analytical Data

While direct spectral copies are not publicly available, the expected characteristics based on the compound's structure and data from analogous compounds are described below. These are critical for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the electronic effects of the amino, bromo, and fluoro substituents.

-

¹³C NMR: The carbon NMR spectrum should display five signals for the five carbon atoms of the pyridine ring. The C-F and C-Br carbons will show characteristic chemical shifts, and the carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.[4]

-

FT-IR: The infrared spectrum would feature characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.[5] The C-Br and C-F stretching vibrations would appear in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key cross-coupling reactions. These protocols are based on established literature procedures for this and structurally similar compounds and may require optimization for specific laboratory conditions.

Synthesis of this compound

A common and effective method for the synthesis of the title compound is the direct bromination of 2-Amino-5-fluoropyridine.

Reaction: Bromination of 2-Amino-5-fluoropyridine

Materials:

-

2-Amino-5-fluoropyridine

-

93% Sulfuric acid (H₂SO₄)

-

Bromine (Br₂)

-

Water (H₂O)

-

50 L Reactor (or appropriately scaled glassware)

-

Stirring apparatus

-

Temperature control system

Procedure:

-

A solution of 93% sulfuric acid (12.5 kg, 119 mol) in water (26 L) is carefully added to a 50 L reactor.

-

To the stirred acid solution, add 2-Amino-5-fluoropyridine (6.5 kg, 58 mol).

-

Adjust the temperature of the reaction mixture to 30 °C.

-

Over a period of 3 hours, add bromine (10 kg, 63 mol) in 10 equal portions, carefully monitoring the reaction temperature.

-

After the addition is complete, heat the reaction mixture to 45 °C and stir for 18 hours.

-

Increase the temperature to 50 °C and continue stirring for an additional 5 hours.

-

Reaction progress should be monitored by TLC or LC-MS to confirm the consumption of the starting material.

-

Upon completion, the reaction is carefully quenched with ice/water and neutralized with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This is a foundational method for constructing biaryl structures common in kinase inhibitors.[6][7]

Reaction: Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/Water 4:1)

-

Schlenk flask or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Seal the flask, then evacuate and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring. For microwave-assisted synthesis, irradiate at 120-150 °C for 10-30 minutes.[6]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours for conventional heating).

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Application in Buchwald-Hartwig Amination

The C-Br bond can also be used to form C-N bonds via the Buchwald-Hartwig amination, providing access to a diverse range of substituted aminopyridines.[8][9]

Reaction: Palladium-Catalyzed Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

-

Schlenk tube or sealed vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add the this compound and the anhydrous solvent.

-

Add the amine coupling partner via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors. The pyridine core is a common scaffold in many FDA-approved drugs, and the specific substitution pattern of this compound allows for the introduction of diverse functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Role in Kinase Inhibitor Synthesis

This building block is particularly relevant for the synthesis of inhibitors targeting kinases such as Aurora kinases, which are crucial regulators of cell division and are often overexpressed in cancers. The 2-amino group can act as a key hydrogen bond donor, while the 3-position, after a Suzuki or similar coupling, can be functionalized with larger aromatic systems to occupy the ATP-binding pocket of the enzyme.[10][11][12]

The diagram below illustrates a representative synthetic pathway where a substituted pyridine, like this compound, is used to construct the core of a potent kinase inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | VIVAN ACL [vivanacl.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 3-Bromo-5-fluoro-2-pyridinamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 3-Bromo-5-fluoro-2-pyridinamine, a critical building block in contemporary medicinal chemistry. The strategic positioning of its bromine, fluorine, and amine functionalities on the pyridine (B92270) core makes it a highly versatile intermediate for the synthesis of complex heterocyclic molecules. This document consolidates its chemical and physical properties, safety and handling protocols, and its applications in the pharmaceutical and agrochemical industries. A detailed representative synthesis protocol is also provided.

Chemical and Physical Properties

3-Bromo-5-fluoro-2-pyridinamine, with the IUPAC name 3-bromo-5-fluoropyridin-2-amine , is a substituted pyridine derivative. Its unique electronic and structural characteristics are pivotal to its utility in organic synthesis.[1] A summary of its key properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 3-bromo-5-fluoropyridin-2-amine | [2] |

| Synonyms | 2-Amino-3-bromo-5-fluoropyridine, 3-Bromo-5-fluoro-2-pyridinamine | [3][4] |

| CAS Number | 869557-43-7 | [4] |

| Molecular Formula | C₅H₄BrFN₂ | [4] |

| Molecular Weight | 191.00 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 61-63 °C | [5] |

| Boiling Point | 63-65 °C | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents such as ethanol (B145695) and dichloromethane. | [5] |

Safety and Handling

As with any active chemical compound, proper handling of 3-Bromo-5-fluoro-2-pyridinamine is essential. The compound is classified as harmful and an irritant. Below is a summary of its hazard and precautionary statements.

| GHS Hazard Statements | GHS Precautionary Statements |

| H302: Harmful if swallowed.[6] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7] |

| H315: Causes skin irritation. | P264: Wash skin thoroughly after handling.[6] |

| H318: Causes serious eye damage.[6] | P270: Do not eat, drink or smoke when using this product.[6] |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/ eye protection/ face protection.[6] |

| H335: May cause respiratory irritation. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6] |

| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

Applications in Research and Development

3-Bromo-5-fluoro-2-pyridinamine is a highly valued intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1] Its trifunctional nature allows for a diverse range of chemical transformations, making it a versatile scaffold in drug discovery programs.

The primary applications include:

-

Synthesis of Fluorinated Pyridines: It serves as a precursor for more complex fluorinated pyridine derivatives. The introduction of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[3]

-

Medicinal Chemistry: The amino, bromo, and fluoro groups offer orthogonal reactivity, enabling selective modifications at different positions of the pyridine ring. This is crucial for structure-activity relationship (SAR) studies during lead optimization.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is used to create new pesticides and herbicides with improved efficacy and environmental profiles.

Experimental Protocols: A Representative Synthesis

While several synthetic routes to 3-Bromo-5-fluoro-2-pyridinamine exist, a common approach involves the bromination of a suitable aminofluoropyridine precursor. The following is a representative protocol based on analogous chemical transformations.

Objective: To synthesize 3-Bromo-5-fluoro-2-pyridinamine.

Materials:

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Ethyl acetate (B1210297)

-

Hexanes

Procedure:

-

To a solution of 2-amino-5-fluoropyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C under an inert atmosphere.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield 3-Bromo-5-fluoro-2-pyridinamine.

Role in Drug Discovery Workflow

Given that 3-Bromo-5-fluoro-2-pyridinamine is a building block rather than an active therapeutic agent with a defined signaling pathway, the following diagram illustrates its logical relationship within a typical drug discovery workflow.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-5-bromo-3-fluoropyridine | C5H4BrFN2 | CID 50851130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | VIVAN ACL [vivanacl.com]

- 5. 2-AMINO-5-FLUORO-3-BROMO PYRIDINE [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. enamine.enamine.net [enamine.enamine.net]

Spectroscopic and Physicochemical Characterization of 2-Amino-3-bromo-5-fluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of 2-Amino-3-bromo-5-fluoropyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain experimental spectra for this specific compound, this guide focuses on its known properties, predicted spectroscopic data based on its chemical structure, and detailed experimental protocols for its characterization.

Physicochemical Properties

This compound is a solid compound at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 869557-43-7 | [1] |

| Molecular Formula | C₅H₄BrFN₂ | [1] |

| Molecular Weight | 191.00 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 62-66 °C |

Predicted Spectroscopic Data

The following tables outline the predicted ¹H NMR, ¹³C NMR, and IR spectral data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectroscopic data of analogous pyridine (B92270) derivatives.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the amino group.

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.8 - 8.2 | Doublet | 1H | H-6 |

| ~ 7.0 - 7.4 | Doublet | 1H | H-4 |

| ~ 5.0 - 6.0 | Broad Singlet | 2H | -NH₂ |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will be influenced by the electronegativity of the substituents. The carbon attached to fluorine will exhibit a large coupling constant (¹JC-F).

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 (d, ¹JC-F ≈ 230-250 Hz) | C-5 |

| ~ 145 - 150 | C-2 |

| ~ 135 - 140 (d, ³JC-F ≈ 5-10 Hz) | C-6 |

| ~ 120 - 125 (d, ²JC-F ≈ 20-25 Hz) | C-4 |

| ~ 105 - 110 | C-3 |

Predicted IR Absorption Data

The IR spectrum will show characteristic bands for the N-H, C-H, C=C, C-N, C-F, and C-Br bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) |

| 3100 - 3000 | Weak | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C and C=N ring stretching |

| 1500 - 1400 | Medium-Strong | Aromatic ring stretching |

| 1300 - 1200 | Strong | C-N stretching |

| 1100 - 1000 | Strong | C-F stretching |

| 700 - 600 | Medium | C-Br stretching |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols suitable for a solid organic compound like this compound.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field and optimal peak shape.

-

Tune the probe for the ¹H or ¹³C frequency.

-

-

¹H NMR Acquisition:

-

Use a standard 1D proton pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a standard 1D carbon pulse sequence with proton decoupling.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

Set the relaxation delay (D1) to 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

-

This compound (a small amount, ~1-2 mg)

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean. If necessary, clean it with a soft cloth dampened with a suitable solvent and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Spectrum:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the characteristic absorption bands and correlate them with specific functional groups using standard IR correlation tables.

-

-

Cleaning:

-

After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Method: Electron Ionization (EI) is a common ionization technique for relatively volatile and thermally stable organic compounds.

Materials:

-

This compound

-

Mass spectrometer with an EI source

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Sample vial

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent.

-

Instrument Setup:

-

Tune and calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine, PFTBA).

-

Set the ion source parameters, including the electron energy (typically 70 eV for EI) and source temperature.

-

-

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe can be used, where the sample is heated to promote volatilization.

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

-

The instrument will detect the positively charged ions and their relative abundances.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion (M⁺ and M⁺+2 peaks with approximately equal intensity).

-

Analyze the fragmentation pattern to gain further structural information.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel or uncharacterized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-3-bromo-5-fluoropyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-3-bromo-5-fluoropyridine. Due to the absence of a publicly available experimental spectrum, this document presents an estimated spectrum based on established principles of substituent effects on the pyridine (B92270) ring. It also includes a comprehensive, standardized experimental protocol for acquiring a high-quality ¹H NMR spectrum of this and similar solid organic compounds.

Estimated ¹H NMR Data of this compound

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts (δ) are influenced by the electronic effects of the three substituents: the electron-donating amino group and the electron-withdrawing bromo and fluoro groups. The estimated data is presented in the table below.

| Proton | Estimated Chemical Shift (δ, ppm) | Estimated Multiplicity | Estimated Coupling Constant (J, Hz) |

| H-4 | 7.5 - 7.8 | Doublet of doublets (dd) | ³J(H4-F5) ≈ 8-10 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |

| H-6 | 7.9 - 8.2 | Doublet of doublets (dd) | ⁴J(H6-F5) ≈ 2-4 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |

| -NH₂ | 5.0 - 6.0 | Broad singlet | - |

Disclaimer: The chemical shift and coupling constant values presented in this table are estimations derived from the known effects of amino, bromo, and fluoro substituents on the pyridine nucleus and typical coupling constants observed in pyridine derivatives. Actual experimental values may vary.

Molecular Structure and Proton Assignments

The structure of this compound with the designated proton numbering is shown below. This visualization aids in the correlation of the estimated spectral data with the molecular structure.

Caption: Chemical structure of this compound with proton numbering.

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of a solid organic compound such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)). For this compound, DMSO-d₆ is a likely candidate due to the polar nature of the molecule.

-

Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolution : Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Solubilization : Gently agitate the vial to dissolve the solid completely. If necessary, sonication can be used to aid dissolution.

-

Filtration : To remove any particulate matter which can degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of a reference standard, such as Tetramethylsilane (TMS), can be added to the solvent. However, modern NMR instruments can also reference the spectrum to the residual solvent peak.

-

Capping and Labeling : Cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition

-

Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Tuning and Matching : Tune and match the NMR probe to the resonance frequency of ¹H in the specific solvent.

-

Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to ensure field stability during the experiment.

-

Shimming : Perform automatic or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments) is typically used.

-

Spectral Width : Set a spectral width that encompasses the expected range of proton chemical shifts (e.g., -2 to 12 ppm).

-

Number of Scans : Depending on the sample concentration, 8 to 16 scans are usually sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (d1) : A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Acquisition Time (aq) : An acquisition time of 2-4 seconds is typical for achieving good resolution.

-

Temperature : The experiment is usually performed at room temperature (e.g., 298 K).

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction : Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing : Reference the chemical shift scale by setting the peak of the internal standard (e.g., TMS) to 0.00 ppm or the residual solvent peak to its known chemical shift value (e.g., DMSO at ~2.50 ppm).

-

Integration : Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Peak Picking : Identify the chemical shift of each peak in the spectrum.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for ¹H NMR spectral analysis of a solid organic compound.

Physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-3-bromo-5-fluoropyridine (CAS No: 869557-43-7), a key intermediate in pharmaceutical and agrochemical research. This document collates available data on its molecular structure, physical constants, spectral characteristics, and chemical reactivity. Detailed experimental protocols for its synthesis and for the determination of its key physical properties are also presented. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis. Its unique arrangement of amino, bromo, and fluoro substituents on the pyridine ring allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic compounds with potential biological activity. This guide aims to consolidate the available scientific information on this compound to facilitate its use in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. It is important to note that while some of these properties have been experimentally determined, others are predicted values based on computational models.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 3-Bromo-5-fluoropyridin-2-amine | |

| CAS Number | 869557-43-7 | |

| Molecular Formula | C₅H₄BrFN₂ | |

| Molecular Weight | 191.00 g/mol | |

| Appearance | Solid |

Table 2: Tabulated Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 62-66 °C | |

| Boiling Point (Predicted) | 63-65 °C | [1] |

| Density (Predicted) | 1.813 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | Due to the electron-withdrawing effects of the bromine and fluorine atoms, the pKa is expected to be lower than that of 2-aminopyridine (B139424) (6.86). A precise experimental value is not readily available. | |

| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethanol (B145695) and dichloromethane. | [1] |

Spectral Data

Detailed experimental spectral data for this compound is not widely published. The following sections provide expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

¹H NMR Spectroscopy (Expected)

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the amino protons. The chemical shifts will be influenced by the positions of the bromine, fluorine, and amino groups.

¹³C NMR Spectroscopy (Expected)

The carbon NMR spectrum will display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts will be significantly affected by the attached heteroatoms (N, Br, F).

Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-F stretching, and C-Br stretching, as well as aromatic C-H and C=C/C=N stretching vibrations.

Mass Spectrometry (Expected)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak. Fragmentation patterns will likely involve the loss of the bromine and amino groups.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of 2-amino-5-fluoropyridine.

Reaction Scheme:

Procedure: [2]

-

To a solution of 93% sulfuric acid in water, add 2-amino-5-fluoropyridine.

-

Adjust the reaction temperature to 30 °C.

-

Add bromine in portions over a period of 3 hours.

-

Stir the reaction mixture at 45 °C for 18 hours, followed by stirring at 50 °C for 5 hours.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Determination of Melting Point (Capillary Method)

This protocol is a standard method for determining the melting point of a solid organic compound.

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Solubility

This protocol outlines a general procedure to determine the solubility of this compound in various solvents.

Procedure:

-

Add a small, known amount of this compound (e.g., 10 mg) to a test tube.

-

Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake the test tube for a set period (e.g., 1 minute).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is soluble under these conditions. If not, the compound is considered sparingly soluble or insoluble.

-

This can be performed with a range of solvents (e.g., water, ethanol, dichloromethane, acetone) to determine a solubility profile.

Determination of pKa (Potentiometric Titration)

This is a standard method for the experimental determination of the acid dissociation constant (pKa) of a substance, following principles outlined in OECD Guideline 112.[3][4][5][6]

Procedure:

-

Prepare a solution of this compound of known concentration in water or a suitable co-solvent if sparingly soluble in water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Chemical Reactivity and Stability

Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. It also directs electrophilic aromatic substitution to the ortho and para positions.

-

Bromo and Fluoro Groups: These halogen substituents are good leaving groups in nucleophilic aromatic substitution reactions, particularly when activated by other electron-withdrawing groups. They also influence the regioselectivity of further substitutions on the pyridine ring.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic substitution.

Stability

This compound is a stable solid under standard laboratory conditions. However, as with many organic compounds, it should be protected from strong oxidizing agents, strong acids, and excessive heat. For long-term storage, it is advisable to keep it in a cool, dry, and dark place. Stability studies, following guidelines such as ICH Q1A(R2), would be necessary to establish a re-test period or shelf life for pharmaceutical applications.[7][8][9][10][11]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively functionalize the different positions of the pyridine ring. It is particularly useful in the development of:

-

Kinase Inhibitors: The aminopyridine scaffold is a common feature in many kinase inhibitors, where the amino group often forms key hydrogen bonding interactions with the hinge region of the kinase.[12]

-

Agrochemicals: Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.

-

Pharmaceuticals: The compound serves as a starting material for the synthesis of various pharmaceutical agents targeting a range of therapeutic areas.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as harmful if swallowed and causes skin and serious eye irritation. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. This technical guide provides a consolidated resource of its physical and chemical properties, along with standardized experimental protocols. While some experimental data remains to be fully elucidated, the information presented here serves as a solid foundation for researchers and developers working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 869557-43-7 [chemicalbook.com]

- 3. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 4. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 5. oecd.org [oecd.org]

- 6. OECD 112 - Phytosafe [phytosafe.com]

- 7. database.ich.org [database.ich.org]

- 8. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 9. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Official web site : ICH [ich.org]

- 12. medchemexpress.com [medchemexpress.com]

2-Amino-3-bromo-5-fluoropyridine: A Comprehensive Technical Guide for Synthetic Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-3-bromo-5-fluoropyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern, featuring an amino group, a bromine atom, and a fluorine atom on a pyridine (B92270) core, provides multiple reactive sites for derivatization. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can be a site for further functionalization.[3][4] This guide provides an in-depth overview of its synthesis and application as a starting material, focusing on key reactions, experimental protocols, and quantitative data.

Physicochemical Properties

The fundamental properties of this compound are summarized below, identifying it as a key intermediate for pharmaceuticals and agrochemicals.[2]

| Property | Value | Reference |

| CAS Number | 869557-43-7 | [2] |

| Molecular Formula | C₅H₄BrFN₂ | [2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Pale yellow solid | [1] |

| Synonyms | 3-Bromo-5-fluoro-2-pyridinamine | [5] |

Synthesis of this compound

While various methods exist for the synthesis of substituted pyridines, a common strategy involves the functionalization of a pre-existing pyridine ring.[1][6] A plausible and efficient route to this compound starts from the commercially available 2-Amino-5-fluoropyridine, followed by a regioselective bromination at the C-3 position.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Bromination

This protocol is adapted from established procedures for the bromination of 2-aminopyridine (B139424) derivatives.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 2-Amino-5-fluoropyridine (1.0 eq) in a suitable solvent such as acetone (B3395972) or acetonitrile.

-

Reagent Addition: Cool the mixture to approximately 10°C in an ice bath.[7] Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains stable.[7]

-

Reaction Monitoring: Stir the mixture at this temperature for an additional 30-60 minutes.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: Recrystallize the resulting residue from a suitable solvent system, such as 90% ethanol, to yield this compound as a solid.[7]

Applications in Cross-Coupling Reactions

The C-Br bond at the 3-position of the pyridine ring is an excellent handle for forming new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. This makes the molecule a valuable precursor for a wide range of more complex structures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound.[4][8] this compound can be readily coupled with various arylboronic acids to produce 3-aryl-2-amino-5-fluoropyridine derivatives, which are common scaffolds in pharmacologically active molecules.[9][10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The following is a general procedure for the Suzuki coupling of this compound with an arylboronic acid.[4][10]

-

Reaction Setup: To a dry reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (K₃PO₄) (2.0 eq).[10]

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[10]

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane (B91453) and water in a 4:1 ratio.[10]

-

Heating: Heat the reaction mixture to 85-95°C and stir for 12-18 hours, or until TLC indicates completion.[4]

-

Work-up and Purification: After cooling, the mixture is typically filtered, diluted with a solvent like ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by silica (B1680970) gel column chromatography.[4]

While specific yields for this compound are proprietary or not widely published, data from the closely related analog 5-bromo-2-methylpyridin-3-amine (B1289001) provides a strong indication of expected outcomes.[10]

| Entry | Arylboronic Acid | Product Structure (Analog) | Yield (%)[10] |

| 1 | Phenylboronic acid | 5-phenyl-2-methylpyridin-3-amine | 93 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-2-methylpyridin-3-amine | 90 |

| 3 | 4-Chlorophenylboronic acid | 5-(4-chlorophenyl)-2-methylpyridin-3-amine | 85 |

| 4 | 3-Fluorophenylboronic acid | 5-(3-fluorophenyl)-2-methylpyridin-3-amine | 88 |

| 5 | Naphthalene-2-boronic acid | 5-(naphthalen-2-yl)-2-methylpyridin-3-amine | 75 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling aryl halides with a wide variety of amines.[11] This reaction is a cornerstone for synthesizing substituted anilines and related compounds. Using this compound as the substrate allows for the introduction of diverse secondary or primary amines at the 3-position.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

This general protocol is based on established methods for the amination of 2-bromopyridines.[3][12]

-

Reaction Setup: In an oven-dried sealed tube or reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.2-1.5 eq), a palladium source such as Pd₂(dba)₃ (2 mol% Pd), and a suitable phosphine (B1218219) ligand like XPhos (4 mol%).[3]

-

Base and Solvent: Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-3.0 eq), and an anhydrous solvent such as toluene.[3]

-

Heating: Seal the vessel and heat the reaction mixture to 80-100°C for 12-24 hours.[3][12]

-

Work-up and Purification: After cooling to room temperature, concentrate the mixture under vacuum. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., CH₂Cl₂/MeOH) to isolate the desired 3-amino-substituted pyridine product.[3]

Other Synthetic Transformations

Cyanation Reaction

The bromo group can be displaced to introduce other functionalities, such as a cyano group, which is a versatile precursor for acids, amides, and amines.